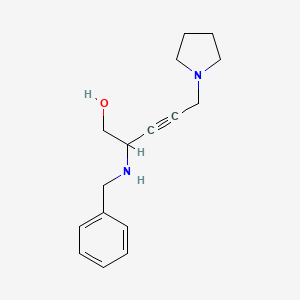

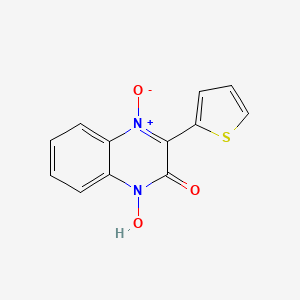

2-(benzylamino)-5-(1-pyrrolidinyl)-3-pentyn-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

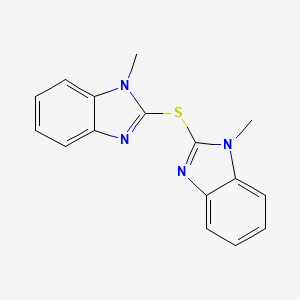

2-(benzylamino)-5-(1-pyrrolidinyl)-3-pentyn-1-ol (BPP) is a compound that has been synthesized and studied for its potential applications in scientific research. BPP is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.

Applications De Recherche Scientifique

Intramolecular Hydroalkoxylation and Hydroamination of Alkynes

Research by Pouy et al. (2012) in "Intramolecular Hydroalkoxylation and Hydroamination of Alkynes Catalyzed by Cu(I) Complexes Supported by N-Heterocyclic Carbene Ligands" investigates the intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds. The study focuses on forming 5- or 6-membered rings with exocyclic methylene groups for ether products and exocyclic methyl groups for imine products (Pouy et al., 2012).

Synthesis of Versatile Synthetic Intermediates

Katritzky and Li (1996) discuss the synthesis of 1,4-disubstituted and 1,4,5-trisubstituted 2-[(benzotriazol-1-yl)methyl]pyrroles, highlighting their utility as synthetic intermediates. This work underlines the potential for the structural manipulation and creation of pyrroles, which are significant in various chemical syntheses (Katritzky & Li, 1996).

Platinum-Catalyzed Intramolecular Hydroamination

Bender and Widenhoefer's 2005 study on "Platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines" presents a method for forming pyrrolidine derivatives, highlighting the potential of platinum-catalyzed reactions in creating complex organic structures (Bender & Widenhoefer, 2005).

Synthesis and Characterization of Co(III) Complexes

The work of Amirnasr et al. (2002), "Synthesis and characterization of trans-[Co(III)(bpb)(amine)2]X", includes the study of compounds with pyrrolidine and benzylamine. This research is vital for understanding the structural properties and potential applications of Co(III) complexes (Amirnasr et al., 2002).

Enantioselective Synthesis of Heterocycles

Research by Díez et al. (2002) titled "Regio- and stereoselective ring opening of epoxides" discusses the controlled synthesis of enantiomeric pyrrolidines, highlighting the importance of stereochemistry in organic synthesis (Díez et al., 2002).

Synthesis and Characterization of Luminogenic Polyacetylenes

Yuan et al. (2009) explore the synthesis of phenylacetylene and 1-pentyne derivatives in "Luminogenic Polyacetylenes and Conjugated Polyelectrolytes". This study is relevant for understanding the properties of luminogenic materials and their potential applications in various fields (Yuan et al., 2009).

Propriétés

IUPAC Name |

2-(benzylamino)-5-pyrrolidin-1-ylpent-3-yn-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c19-14-16(9-6-12-18-10-4-5-11-18)17-13-15-7-2-1-3-8-15/h1-3,7-8,16-17,19H,4-5,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBOAMBQNUZVTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CC(CO)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5553684.png)

![N-ethyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5553691.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5553693.png)

![6-[2-(2-chlorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5553696.png)

![methyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5553708.png)

![4-[acetyl(benzyl)amino]benzoic acid](/img/structure/B5553730.png)

![1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone](/img/structure/B5553755.png)

![{2-allyl-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5553759.png)